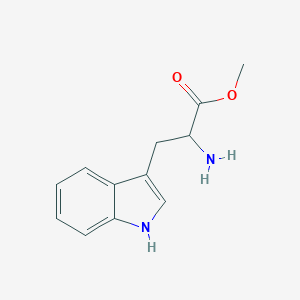

Methyl 2-amino-3-(1H-indol-3-yl)propanoate

Descripción general

Descripción

Methyl 2-amino-3-(1H-indol-3-yl)propanoate is a compound that is structurally related to the amino acid tryptophan and has been the subject of various synthetic and structural studies due to its potential applications in pharmaceuticals and its role in biochemical processes such as methylation, detoxication, and antioxidation . The indole moiety of this compound is a common structural framework in many natural products and pharmaceuticals, which makes its derivatives valuable for medicinal chemistry research.

Synthesis Analysis

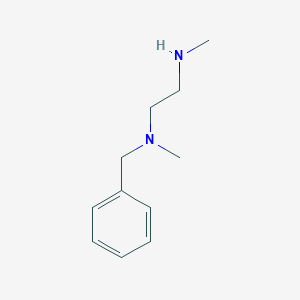

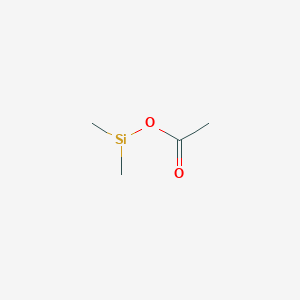

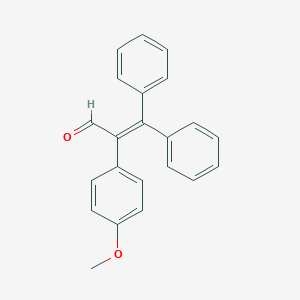

The synthesis of methyl 2-amino-3-(1H-indol-3-yl)propanoate and its derivatives has been explored in several studies. For instance, methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate, a related compound, was synthesized from 3-indoleacetic acid using N,N-dimethylformamide dimethylacetal (DMFDMA) . Another study reported the synthesis of methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate from 3-(aminomethylene)-3H-indoles, which could be further hydrolyzed to N-formyl-α, β-dehydrotryptophan . These synthetic routes highlight the versatility of indole-based compounds and their potential for generating a wide array of biologically active molecules.

Molecular Structure Analysis

The molecular structure of methyl 2-amino-3-(1H-indol-3-yl)propanoate has been characterized by X-ray crystallography in several studies. The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, was determined to be monoclinic with specific cell parameters and exhibited intermolecular hydrogen bonding . The indole ring in these structures is typically planar, which is a common feature of indole derivatives. The crystal structures of other derivatives, such as (S)-methyl 2-(4-R-phenylsulfonamido)-3-(1H-indol-3-yl)propanoate, also involve intermolecular hydrogen bonds, which are crucial for the stability of the crystal lattice .

Chemical Reactions Analysis

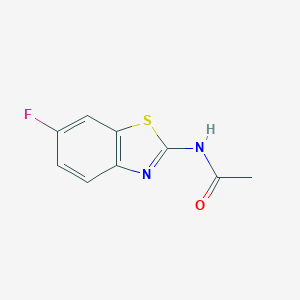

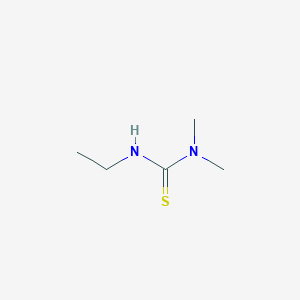

The reactivity of methyl 2-amino-3-(1H-indol-3-yl)propanoate derivatives has been explored in the context of forming new chemical entities. For example, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various (thio)ureas in the presence of an acid led to the formation of new pyrimidine-2,4-diones, which are analogues of meridianine . These types of reactions demonstrate the potential of indole derivatives to undergo chemical transformations that can lead to compounds with novel biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-amino-3-(1H-indol-3-yl)propanoate derivatives are influenced by their molecular structure. The presence of the indole ring and the amino acid moiety contribute to the compound's solubility, reactivity, and potential for forming hydrogen bonds, as seen in the crystal structure analyses . The electron density distributions and molecular orbital signatures of related compounds, such as 2-amino-1-propanol, have been calculated to understand the effects of methylation on the geometry and valence orbitals . These studies provide insights into the electronic properties that govern the behavior of these molecules in various environments.

Aplicaciones Científicas De Investigación

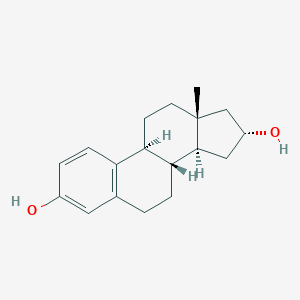

Corrosion Inhibition : It's been studied for its effectiveness in inhibiting corrosion of metals in acidic environments. One study demonstrated the significant inhibitory effects of derivatives such as BT43 on the corrosion of C38 steel in hydrochloric acid solutions, highlighting the potential of these compounds in industrial applications related to metal preservation and protection (Missoum et al., 2013).

Structural Studies : Research has been conducted on the crystal structure of compounds related to Methyl 2-amino-3-(1H-indol-3-yl)propanoate, particularly focusing on its geometric and molecular structure, which is vital for understanding its chemical behavior and potential applications (Jian Li et al., 2009).

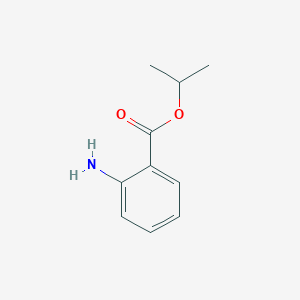

Pharmaceutical Applications : Indole derivatives, including compounds structurally related to Methyl 2-amino-3-(1H-indol-3-yl)propanoate, have been synthesized and evaluated for their antimicrobial activity. These compounds are noted for their potential in pharmaceutical applications due to their antibacterial and antifungal properties (Radhakrishnan et al., 2020).

Chemical Synthesis : The compound has been used in various chemical reactions to synthesize novel organic compounds. For example, it has been used in the enantioselective Friedel-Crafts alkylation reaction to produce methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities, indicating its usefulness in creating chiral compounds of interest in organic chemistry and medicinal chemistry (Bachu & Akiyama, 2010).

Safety And Hazards

The safety information for “Methyl 2-amino-3-(1H-indol-3-yl)propanoate” indicates that it is classified under GHS07, with a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,7,10,14H,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUNTYMNJVXYKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864547 | |

| Record name | Methyl tryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(1H-indol-3-yl)propanoate | |

CAS RN |

7303-49-3 | |

| Record name | Tryptophan methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007303493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

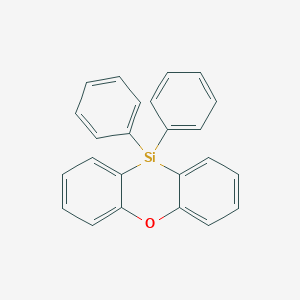

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.